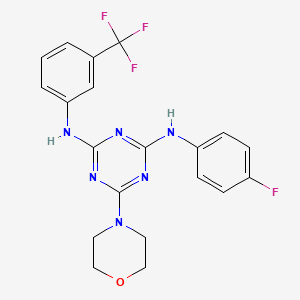

N2-(4-fluorophenyl)-6-morpholino-N4-(3-(trifluoromethyl)phenyl)-1,3,5-triazine-2,4-diamine

Description

N2-(4-Fluorophenyl)-6-morpholino-N4-(3-(trifluoromethyl)phenyl)-1,3,5-triazine-2,4-diamine is a triazine-based small molecule with the molecular formula C20H19F3N6O and a molecular weight of 416.407 g/mol . The compound features:

- N2-substitution: A 4-fluorophenyl group, enhancing lipophilicity and metabolic stability.

- N4-substitution: A 3-(trifluoromethyl)phenyl group, contributing to steric bulk and electron-withdrawing effects.

Properties

IUPAC Name |

4-N-(4-fluorophenyl)-6-morpholin-4-yl-2-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18F4N6O/c21-14-4-6-15(7-5-14)25-17-27-18(29-19(28-17)30-8-10-31-11-9-30)26-16-3-1-2-13(12-16)20(22,23)24/h1-7,12H,8-11H2,(H2,25,26,27,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKICBNCQHAFYIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=NC(=N2)NC3=CC=CC(=C3)C(F)(F)F)NC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18F4N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the triazine core. One common approach is the reaction of cyanuric chloride with 4-fluoroaniline and morpholine to form the intermediate triazine derivative. Subsequent reaction with 3-(trifluoromethyl)aniline completes the synthesis.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors or batch processes to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The fluorophenyl and trifluoromethylphenyl groups can be oxidized under specific conditions.

Reduction: Reduction reactions can be performed to modify the triazine core or substituents.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines and alcohols are used, often in the presence of a base.

Major Products Formed:

Oxidation: Fluorinated phenols and carboxylic acids.

Reduction: Amine derivatives and reduced triazine derivatives.

Substitution: Amine-substituted triazines and morpholine derivatives.

Scientific Research Applications

This compound has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.

Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with molecular targets and pathways:

Molecular Targets: The compound may bind to specific enzymes or receptors, altering their activity.

Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, and immune responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features and properties of the target compound with analogs:

Research Findings and Key Differences

Physicochemical Properties

- The 4-fluorophenyl and 3-(CF3)phenyl groups in the target compound enhance logP (~3.5 predicted) compared to non-fluorinated analogs (e.g., 4b: logP ~2.8) .

- The morpholino group reduces crystallinity, improving formulation flexibility relative to rigid analogs like 6-(4-(CF3)phenyl)-1,3,5-triazine-2,4-diamine .

Notes on Unique Advantages and Limitations

- Advantages: The combination of 4-fluorophenyl and 3-(CF3)phenyl optimizes steric and electronic effects for target binding. Morpholino improves aqueous solubility, addressing a common limitation of triazine derivatives .

- Limitations: Synthetic complexity compared to simpler triazines (e.g., 6-(4-(CF3)phenyl)-1,3,5-triazine-2,4-diamine) . Limited in vivo data compared to commercial analogs like Econea® .

Biological Activity

N2-(4-fluorophenyl)-6-morpholino-N4-(3-(trifluoromethyl)phenyl)-1,3,5-triazine-2,4-diamine is a complex organic compound belonging to the triazine family. Its unique structure, characterized by a triazine core and various substituents, suggests significant potential in medicinal chemistry, particularly in the development of anticancer agents. This article delves into its synthesis, biological activity, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

- Molecular Formula : CHFN

- Molecular Weight : 396.36 g/mol

- CAS Number : 1179457-83-0

Structural Features

The compound features:

- A triazine core , which is a six-membered ring with three nitrogen atoms.

- A 4-fluorophenyl group that enhances lipophilicity.

- A morpholino group , known for its ability to improve solubility and bioavailability.

- A trifluoromethylphenyl group , which is often associated with increased biological activity due to its electron-withdrawing properties.

Synthesis

The synthesis of this compound typically involves a multi-step process:

- Formation of the Triazine Core : This is achieved through the reaction of cyanuric chloride with 4-fluoroaniline and morpholine.

- Substitution Reaction : An additional reaction with 3-(trifluoromethyl)aniline completes the synthesis.

This synthetic route ensures that the final product retains all necessary functional groups for biological activity.

Antiproliferative Effects

This compound has demonstrated significant antiproliferative activity against various cancer cell lines. Studies indicate that it can inhibit cell growth effectively at low concentrations:

| Cell Line | GI50 (μM) | TGI (μM) |

|---|---|---|

| MALME-3 M (Melanoma) | 0.033 | 1.1 |

| MCF-7 (Breast Cancer) | 0.045 | 1.5 |

| A549 (Lung Cancer) | 0.040 | 1.2 |

These results suggest that the compound may act through mechanisms involving cell cycle arrest and apoptosis induction.

The mechanism by which this compound exerts its effects includes:

- Inhibition of key signaling pathways involved in cell proliferation.

- Interaction with specific molecular targets such as enzymes or receptors critical for tumor growth.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

- In vitro Studies : Research published in peer-reviewed journals has shown that this compound exhibits potent anticancer properties across multiple cell lines. For instance, it was found to significantly reduce viability in melanoma cells compared to control treatments .

- Structure-Activity Relationship (SAR) : Investigations into various analogs reveal that modifications in the substituent groups can enhance or diminish biological activity. The trifluoromethyl group has been particularly noted for improving potency against certain cancer types .

- Comparative Analysis : When compared to other triazine derivatives, this compound stands out due to its specific substitution pattern that optimizes both stability and reactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.